molecular formula C10H11ClF3NO2 B13590289 1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine

1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13590289
M. Wt: 269.65 g/mol
InChI Key: MZTHIFYPNUWUSS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine is a chemical compound characterized by the presence of chloro, dimethoxy, and trifluoroethanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Chloro-4,5-dimethoxyphenyl)methylamine
  • 1-(3-Chloro-4,5-dimethoxyphenyl)ethylamine
  • 1-(3-Chloro-4,5-dimethoxyphenyl)propylamine

Comparison: Compared to similar compounds, 1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethanamine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

1-(3-chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H11ClF3NO2/c1-16-7-4-5(9(15)10(12,13)14)3-6(11)8(7)17-2/h3-4,9H,15H2,1-2H3

InChI Key

MZTHIFYPNUWUSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(C(F)(F)F)N)Cl)OC

Origin of Product

United States

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